4-{[2-(2-METHOXY-4-{[3-METHYL-1-(4-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENOXY)ACETYL]AMINO}BENZOIC ACID
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Overview
Description
4-{[2-(2-METHOXY-4-{[3-METHYL-1-(4-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENOXY)ACETYL]AMINO}BENZOIC ACID is a complex organic compound with a unique structure that includes a pyrazole ring, a methoxy group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(2-METHOXY-4-{[3-METHYL-1-(4-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENOXY)ACETYL]AMINO}BENZOIC ACID involves multiple steps, including the formation of the pyrazole ring and the subsequent attachment of the methoxy and benzoic acid groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is essential for monitoring the reaction progress and product purity .
Chemical Reactions Analysis
Types of Reactions
4-{[2-(2-METHOXY-4-{[3-METHYL-1-(4-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENOXY)ACETYL]AMINO}BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., methanol, ethanol), catalysts (e.g., palladium on carbon), and specific reactants (e.g., halogens, nucleophiles). The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
4-{[2-(2-METHOXY-4-{[3-METHYL-1-(4-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENOXY)ACETYL]AMINO}BENZOIC ACID has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals .
Mechanism of Action
The mechanism of action of 4-{[2-(2-METHOXY-4-{[3-METHYL-1-(4-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENOXY)ACETYL]AMINO}BENZOIC ACID involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity, modulation of receptor function, and alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-methoxy-, methyl ester: This compound has a similar benzoic acid moiety but lacks the pyrazole ring and other functional groups present in 4-{[2-(2-METHOXY-4-{[3-METHYL-1-(4-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENOXY)ACETYL]AMINO}BENZOIC ACID.
Benzene, 1-methyl-4-(1-methylethenyl)-: This compound has a similar aromatic structure but lacks the methoxy and benzoic acid groups.
Uniqueness
The uniqueness of this compound lies in its complex structure, which includes multiple functional groups and a pyrazole ring.
Properties
Molecular Formula |
C28H25N3O6 |
---|---|
Molecular Weight |
499.5g/mol |
IUPAC Name |
4-[[2-[2-methoxy-4-[(Z)-[3-methyl-1-(4-methylphenyl)-5-oxopyrazol-4-ylidene]methyl]phenoxy]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C28H25N3O6/c1-17-4-11-22(12-5-17)31-27(33)23(18(2)30-31)14-19-6-13-24(25(15-19)36-3)37-16-26(32)29-21-9-7-20(8-10-21)28(34)35/h4-15H,16H2,1-3H3,(H,29,32)(H,34,35)/b23-14- |
InChI Key |
QWNLFPWJVCLBOT-UCQKPKSFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)OCC(=O)NC4=CC=C(C=C4)C(=O)O)OC)/C(=N2)C |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OCC(=O)NC4=CC=C(C=C4)C(=O)O)OC)C(=N2)C |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OCC(=O)NC4=CC=C(C=C4)C(=O)O)OC)C(=N2)C |
Origin of Product |
United States |
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